3'-Hydroxy Stanozolol-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

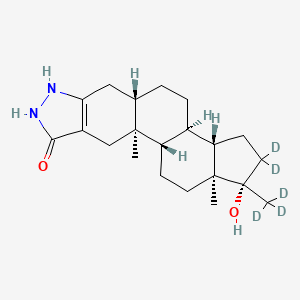

3’-Hydroxystanazolol-d5 is a deuterated analog of 3’-Hydroxystanazolol, a metabolite of the anabolic steroid stanozolol. This compound is primarily used as an internal standard in analytical chemistry, particularly in the detection and quantification of stanozolol and its metabolites in biological samples .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxystanazolol-d5 involves the incorporation of deuterium atoms into the molecular structure of 3’-Hydroxystanazolol. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of 3’-Hydroxystanazolol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds .

化学反応の分析

Types of Reactions

3’-Hydroxystanazolol-d5 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .

科学的研究の応用

Detection Methods in Doping Control

One of the primary applications of 3'-Hydroxy Stanozolol-d5 is in the detection of stanozolol abuse in athletes. The compound serves as a reliable marker for identifying the use of stanozolol due to its stability and distinct metabolic pathways.

Gas Chromatography/High Resolution Mass Spectrometry (GC-HRMS)

A study demonstrated the effectiveness of GC-HRMS in detecting 3'-hydroxy stanozolol in urine samples. The method involved a double extraction procedure that improved recovery rates significantly compared to traditional methods. The minimum required performance limit (MRPL) set by the World Anti-Doping Agency (WADA) was successfully achieved, allowing for accurate confirmation of stanozolol misuse in doping control samples .

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Another approach utilized LC-MS/MS for sensitive detection of 3'-hydroxy-stanozolol glucuronide, a metabolite that can be detected in urine for up to ten days post-administration. This method showcased a limit of detection as low as 25 pg/mL, making it highly effective for monitoring stanozolol abuse . The study emphasized the importance of enzymatic hydrolysis prior to extraction to enhance detection capabilities.

Metabolic Studies

Research has highlighted the metabolic pathways of stanozolol and its derivatives, including this compound. Understanding these pathways is crucial for both therapeutic applications and doping control.

Excretion Studies

An excretion study indicated that 3'-hydroxy-stanozolol glucuronide could be confirmed up to ten days after oral administration of stanozolol. This extended detection window is significant for doping control as it allows for more effective monitoring of athletes over time .

Hepatic Effects

Studies investigating the hepatic effects of stanozolol administration in animal models revealed that both stanozolol and its metabolites, including 3'-hydroxy-stanozolol, accumulate in liver tissue. These studies assessed telomerase activity and gene expression related to cellular aging and tumorigenesis, indicating potential long-term effects on liver health due to anabolic steroid use .

Therapeutic Applications

While primarily known for its misuse in sports, stanozolol and its metabolites have been investigated for various therapeutic uses.

Treatment of Medical Conditions

Stanozolol has been used in clinical settings to treat conditions such as aplastic anemia, hereditary angioedema, and AIDS wasting syndrome due to its anabolic properties . The development of deuterated forms like this compound may enhance the understanding of dosage efficacy and safety profiles through pharmacokinetic studies.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

作用機序

The mechanism of action of 3’-Hydroxystanazolol-d5 is primarily related to its role as an internal standard. It does not exert any pharmacological effects but serves as a reference compound in analytical methods. The deuterium atoms in its structure provide a distinct mass difference, allowing for accurate differentiation from non-deuterated compounds in mass spectrometry .

類似化合物との比較

Similar Compounds

3’-Hydroxystanazolol: The non-deuterated analog of 3’-Hydroxystanazolol-d5.

Stanozolol: The parent compound from which 3’-Hydroxystanazolol is derived.

Other Deuterated Analogs: Compounds like 3’-Hydroxystanazolol-d3, which have different numbers of deuterium atoms.

Uniqueness

3’-Hydroxystanazolol-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The presence of deuterium atoms enhances the accuracy and precision of mass spectrometric analyses, making it a valuable tool in various research applications .

特性

CAS番号 |

853904-68-4 |

|---|---|

分子式 |

C21H32N2O2 |

分子量 |

349.5 g/mol |

IUPAC名 |

(1S,2S,10S,13R,14S,17S,18S)-16,16-dideuterio-17-hydroxy-2,18-dimethyl-17-(trideuteriomethyl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icos-4(8)-en-5-one |

InChI |

InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1/i3D3,9D2 |

InChIキー |

SWPAIUOYLTYQKK-FYZHOQFBSA-N |

SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C |

異性体SMILES |

[2H]C1(C[C@H]2[C@@H]3CC[C@H]4CC5=C(C[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)C(=O)NN5)[2H] |

正規SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。